6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound .
Scientific Research Applications
6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylic acid
- Isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
- Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
Uniqueness
6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide is unique due to its specific structural features and the range of reactions it can undergo.
Properties
CAS No. |
6542-18-3 |
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Molecular Formula |
C17H10N2O3 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
6,11-dioxonaphtho[2,3-b]indolizine-12-carboxamide |
InChI |
InChI=1S/C17H10N2O3/c18-17(22)12-11-7-3-4-8-19(11)14-13(12)15(20)9-5-1-2-6-10(9)16(14)21/h1-8H,(H2,18,22) |
InChI Key |
LIEVOVKYUNEGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)N |
Origin of Product |
United States |
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